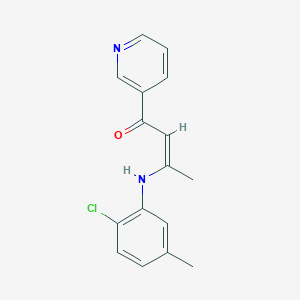
(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a pyridine ring, a butenone moiety, and a substituted aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylaniline and 3-pyridinecarboxaldehyde.
Condensation Reaction: The 2-chloro-5-methylaniline undergoes a condensation reaction with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chloro-5-methylaniline
- 3-pyridinecarboxaldehyde
- Schiff bases derived from 2-chloro-5-methylaniline
Uniqueness
(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is unique due to its combination of a pyridine ring, a butenone moiety, and a substituted aniline group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(Z)-3-(2-chloro-5-methylanilino)-1-pyridin-3-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-5-6-14(17)15(8-11)19-12(2)9-16(20)13-4-3-7-18-10-13/h3-10,19H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBDYATJZEVRP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)N/C(=C\C(=O)C2=CN=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5258352.png)
![4-({1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5258353.png)
![N-[5-fluoro-2-(trifluoromethyl)benzyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5258358.png)
![5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE](/img/structure/B5258360.png)
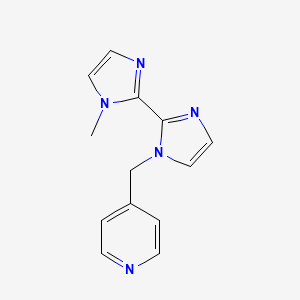
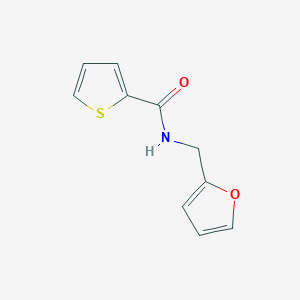
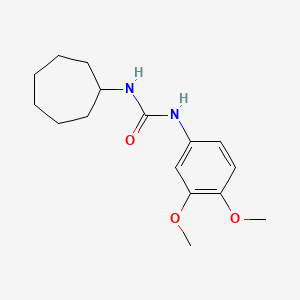
![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B5258390.png)
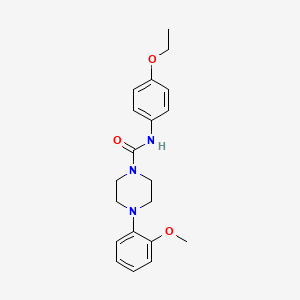
![3-methyl-7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5258416.png)
![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid](/img/structure/B5258421.png)
![1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5258423.png)
![ethyl 4-[5-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B5258430.png)
![1-ethyl-N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-5-carboxamide](/img/structure/B5258438.png)
